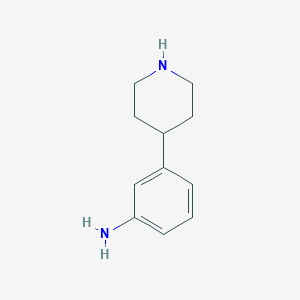

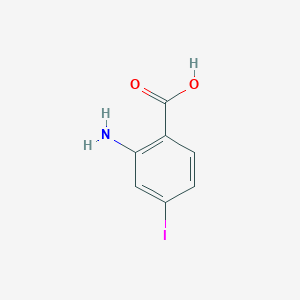

9,9-Bis(3-amino-4-hydroxyphenyl)fluorene

Overview

Description

9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is a chemical compound that serves as a monomer for the synthesis of various polymers, particularly polyimides and polyamides. These polymers are known for their excellent thermal stability, organosolubility, and optical transparency, making them suitable for high-performance applications.

Synthesis Analysis

The synthesis of related fluorene-based monomers typically involves a multi-step process starting with the condensation of fluorenone with phenol derivatives to form a spiro framework, followed by nucleophilic substitution reactions to introduce amino groups. For instance, the synthesis of a similar monomer, 2',7'-bis(4-aminophenoxy)-spiro(fluorene-9,9'-xanthene), is achieved through acid-catalyzed condensation of 9-fluorenone with resorcinol, followed by a nucleophilic substitution with 1-fluoro-4-nitro-benzene and subsequent catalytic reduction . Another related monomer, 9,9-bis(4-hydroxyphenyl)fluorene, can be synthesized using heteropoly acid catalysis, which is environmentally friendly , or using sulfuric acid as a catalyst .

Molecular Structure Analysis

The molecular structure of fluorene-based monomers is characterized by a spiro-linked central fluorene unit with phenolic or amino substituents at the 9,9' positions. This structure imparts rigidity and planarity, which are beneficial for the thermal and mechanical properties of the resulting polymers. The presence of electron-donating amino groups and electron-withdrawing trifluoromethyl groups can further influence the electronic properties of the monomers and the derived polymers .

Chemical Reactions Analysis

Fluorene-based monomers like this compound can react with various dicarboxylic acids and tetracarboxylic dianhydrides to form polyamides and polyimides, respectively. These reactions typically involve polycondensation or ring-opening poly-addition followed by imidization . The reactivity of the monomers is influenced by the presence of functional groups that can participate in these polymerization reactions.

Physical and Chemical Properties Analysis

The polymers derived from fluorene-based monomers exhibit a range of desirable physical and chemical properties. They are generally soluble in organic solvents, which facilitates the processing of the polymers into films and coatings . These materials also display high optical transparency with UV-vis absorption cutoff wavelengths indicating potential for optoelectronic applications . The thermal properties are notable, with high decomposition temperatures and glass transition temperatures, indicating suitability for high-temperature applications . The polymers also have low moisture absorption and low dielectric constants, which are advantageous for electronic and aerospace applications .

Scientific Research Applications

Fluorene Compounds in Polymer Applications

Fluorene compounds, including 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene, have shown significant potential in polymer applications. For instance, bisphenol fluorene variants are used in epoxy and polycarbonate resins to enhance thermal stability. The specific structure of this compound makes it an important monomer in the field, particularly in the development of photosensitive materials and OLED (Organic Light Emitting Diodes) applications (Wang Ji-ping, 2011).

High-Purity Synthesis for Advanced Applications

The synthesis of high-purity 9,9-bis(4-hydroxyphenyl)fluorene has been achieved, indicating the feasibility of obtaining pure compounds for advanced scientific applications. This synthesis process could pave the way for more refined uses of this compound in various fields, including high-performance materials and adhesives (W. Liu et al., 2008).

Gas Transport Properties in Copolyimide Membranes

The diamine monomer this compound has been utilized in the creation of copolyimide membranes. These membranes exhibit high gas permeability and are suitable for applications in gas separation processes. The introduction of cardo moieties in these membranes is particularly beneficial for enhancing gas transport properties (Yunhua Lu et al., 2017).

Aromatic Polyamides and Polyimides

This compound has also been used as a monomer in the synthesis of various aromatic polyamides and polyimides. These polymers are notable for their solubility in polar solvents and their high thermal stability, making them suitable for applications requiring durable and stable materials (Chin‐Ping Yang et al., 1993).

Safety and Hazards

The safety data sheet for 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools . It may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, be harmful in contact with skin, and be harmful if swallowed .

Future Directions

The future directions of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene research could involve further exploration of its synthesis, characterization, and potential applications. The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene has been catalyzed by bifunctional ionic liquids, which could be an area of future exploration .

Mechanism of Action

Target of Action

9,9-Bis(3-amino-4-hydroxyphenyl)fluorene, also known as 4,4’-(9H-Fluorene-9,9-diyl)bis(2-aminophenol), is primarily used as a raw material in the production of various materials such as epoxy resin, polycarbonate, and acrylic resin . It is synthesized through the condensation reaction of 9-fluorenone and phenol . Therefore, its primary targets are these materials where it contributes to their high thermal stability and good optical properties .

Mode of Action

The compound interacts with its targets through a condensation reaction of 9-fluorenone and phenol under acidic catalysis . The reaction is catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the condensation reaction pathway of 9-fluorenone and phenol . This pathway is catalyzed by BFILs, leading to the formation of the compound . The downstream effects include the production of materials with high thermal stability and good optical properties .

Pharmacokinetics

It’s important to note that the compound is insoluble in water , which may affect its distribution and excretion if it were to be studied in a biological context.

Result of Action

The result of the action of this compound is the production of materials such as epoxy resin, polycarbonate, and acrylic resin with high thermal stability and good optical properties . The compound contributes to the properties of these materials through its interaction with them .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of BFILs, which catalyze the condensation reaction of 9-fluorenone and phenol . Additionally, the compound should be stored in a cool, dry place below 15°C to maintain its stability. The compound is also sensitive to dust formation, and precautions should be taken to avoid dust formation during handling .

Biochemical Analysis

Biochemical Properties

9,9-Bis(3-amino-4-hydroxyphenyl)fluorene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity with biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, enhancing their activity and stability . Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties and interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of transcription factors such as NF-κB and AP-1, leading to altered gene expression profiles . Furthermore, this compound has been reported to affect cellular metabolism by enhancing the production of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells while promoting survival in normal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound’s ability to inhibit or activate enzymes is also noteworthy. For example, it has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, the compound has demonstrated good stability under various conditions, although it may degrade over extended periods or under harsh environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular functions and promote tissue repair . At high doses, it may exhibit toxic effects, such as inducing oxidative stress and apoptosis in normal cells . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have distinct biochemical properties and contribute to the overall effects of this compound on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins such as albumin can facilitate the compound’s transport in the bloodstream and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects .

properties

IUPAC Name |

2-amino-4-[9-(3-amino-4-hydroxyphenyl)fluoren-9-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGOBIIKXFNGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622824 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20638-07-7 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene influence its use in gas separation membranes?

A1: this compound plays a crucial role in the development of high-performance gas separation membranes. This compound, when copolymerized with 2,2′-bis(3,4′-dicarboxyphenyl)hexafluoropropane dianhydride and subjected to thermal treatment, forms thermally rearranged (TR) copolymer membranes []. The presence of both amine and hydroxyl groups in its structure allows for controlled thermal rearrangement, leading to desirable membrane properties. By adjusting the molar ratio of this compound during copolymerization, researchers can fine-tune the gas permeability and selectivity of the resulting TR copolymer membranes. For instance, a higher this compound content generally results in increased gas permeability []. This control over membrane properties makes these copolymers promising candidates for applications like carbon dioxide capture and oxygen enrichment.

Q2: Can this compound participate in electron transfer processes, and if so, what factors influence this behavior?

A2: While the provided research doesn't directly involve this compound in electron transfer reactions, it explores this phenomenon with structurally similar fluorene derivatives and fullerenes []. Considering the structural similarities, particularly the presence of the fluorene core and the electron-donating amino groups, it's plausible that this compound could also act as an electron donor in photoinduced electron transfer processes. The efficiency of such processes would likely depend on the specific electron acceptor involved, the solvent environment, and the energy difference between the donor and acceptor molecules, as suggested by the Rehm-Weller relation []. Further investigation is needed to confirm and characterize the electron transfer behavior of this compound with specific electron acceptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

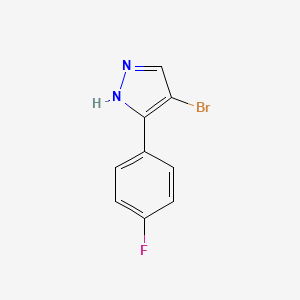

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)